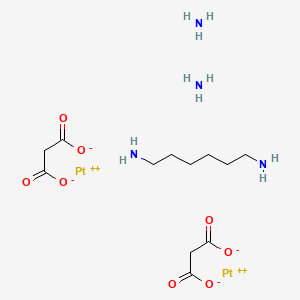
azane;hexane-1,6-diamine;platinum(2+);propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azane;hexane-1,6-diamine;platinum(2+);propanedioate is a complex compound that combines azane, hexane-1,6-diamine, platinum(2+), and propanedioate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azane;hexane-1,6-diamine;platinum(2+);propanedioate involves several steps:
Hexane-1,6-diamine: This component is synthesized by the hydrogenation of adiponitrile, typically using cobalt and iron catalysts.
Platinum(2+) Complex: Platinum(2+) is often introduced through a coordination reaction with hexane-1,6-diamine. This involves mixing a platinum salt (such as platinum(II) chloride) with hexane-1,6-diamine under controlled conditions.
Propanedioate: Propanedioate (malonate) is then introduced to form the final complex. This step involves the reaction of the platinum-hexane-1,6-diamine complex with propanedioic acid under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions would be essential to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Azane;hexane-1,6-diamine;platinum(2+);propanedioate undergoes various types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups.
Reduction: Reduction reactions can occur at the platinum center, altering its oxidation state.
Substitution: The compound can participate in substitution reactions, where ligands around the platinum center are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions often involve the use of other amines or phosphines under controlled conditions.
Major Products
Oxidation: Oxidized derivatives of hexane-1,6-diamine.
Reduction: Reduced platinum complexes.
Substitution: New platinum complexes with different ligands.
Scientific Research Applications
Azane;hexane-1,6-diamine;platinum(2+);propanedioate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique coordination properties.
Biology: Studied for its potential as a biochemical probe or therapeutic agent.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of azane;hexane-1,6-diamine;platinum(2+);propanedioate involves its interaction with molecular targets such as DNA and proteins. The platinum center can form coordination bonds with nucleophilic sites on these biomolecules, leading to alterations in their structure and function. This interaction can disrupt cellular processes, making the compound effective in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Hexamethylenediamine: Similar in structure but lacks the platinum and propanedioate components.
Azane: A simpler compound consisting only of nitrogen and hydrogen atoms.
Platinum Complexes: Other platinum-based compounds used in chemotherapy, such as cisplatin.
Uniqueness
Azane;hexane-1,6-diamine;platinum(2+);propanedioate is unique due to its combination of azane, hexane-1,6-diamine, platinum(2+), and propanedioate
Properties
CAS No. |
125922-18-1 |
|---|---|
Molecular Formula |
C12H26N4O8Pt2 |
Molecular Weight |
744.5 g/mol |
IUPAC Name |
azane;hexane-1,6-diamine;platinum(2+);propanedioate |
InChI |
InChI=1S/C6H16N2.2C3H4O4.2H3N.2Pt/c7-5-3-1-2-4-6-8;2*4-2(5)1-3(6)7;;;;/h1-8H2;2*1H2,(H,4,5)(H,6,7);2*1H3;;/q;;;;;2*+2/p-4 |
InChI Key |
IWLXMCNPAQHOSI-UHFFFAOYSA-J |
Canonical SMILES |
C(CCCN)CCN.C(C(=O)[O-])C(=O)[O-].C(C(=O)[O-])C(=O)[O-].N.N.[Pt+2].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















